2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
Description
2,4-Difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,4-difluorophenyl group linked to a (1-hydroxycyclopentyl)methylamine moiety.
Properties
IUPAC Name |
2,4-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-9-3-4-11(10(14)7-9)19(17,18)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWONIOCEPJMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=C(C=C(C=C2)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms at the 2 and 4 positions of the benzene ring. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated benzene derivative with a suitable sulfonamide precursor, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Cyclopentylmethylation: The final step involves the attachment of the hydroxycyclopentylmethyl group to the nitrogen atom of the sulfonamide. This can be accomplished through a nucleophilic substitution reaction using a hydroxycyclopentylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds similar to 2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide exhibit potent antitumor activity. For example, derivatives of pyrrolo[2,1-f][1,2,4]triazines have been identified as selective inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1), which are critical in tumor angiogenesis and proliferation. These compounds demonstrated low-nanomolar inhibition of human umbilical vein endothelial cell proliferation and significant efficacy against lung carcinoma xenografts in mice .
Mechanism of Action
The mechanism behind the antitumor effects involves competitive inhibition of ATP binding to the kinase domain of VEGFR-2. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide scaffold can enhance bioavailability and potency against cancer cell lines .
Receptor Modulation
P2X7 Receptor Antagonism
Another application includes the modulation of P2X7 receptors, which are implicated in inflammatory responses and pain signaling. Compounds related to this compound have been explored as antagonists for this receptor. The discovery of potent antagonists has implications for treating chronic pain and inflammatory diseases .
Synthesis and Structure-Activity Relationships
Chemical Synthesis
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce by-product formation .
Structure-Activity Relationships
Understanding the SAR is crucial for developing more effective derivatives. Studies indicate that modifications to the cyclopentyl group or the introduction of additional functional groups can significantly alter pharmacological properties, including solubility and receptor affinity .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Molecular Targets: Specific proteins or enzymes that the compound interacts with, leading to its biological effects.
Comparison with Similar Compounds
Core Structural Features
The 2,4-difluorophenylsulfonamide group is a common motif in medicinal chemistry, often used to enhance binding affinity to targets like kinases or enzymes. Key analogs include:
Key Observations :
- The hydroxycyclopentyl group in the target compound is unique compared to cyclopropyl, cyclobutyl, or benzyl substituents in analogs. This group may improve aqueous solubility due to the hydroxyl moiety but could also increase metabolic susceptibility .
Physical and Chemical Properties
- Melting Points: Spiro-annulated 4g (61–62°C) vs. The hydroxy group in the target compound may lower melting points compared to non-polar analogs due to increased polarity .
- Solubility : The hydroxycyclopentyl group could enhance water solubility relative to lipophilic analogs like 8d or 13 , though this depends on the counterion and crystal packing .
Biological Activity
2,4-Difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a difluorobenzene moiety attached to a sulfonamide group and a cyclopentyl derivative. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 1-hydroxycyclopentylmethylamine under controlled conditions. The reaction mechanism includes nucleophilic substitution followed by hydrolysis to yield the final product.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antibacterial activity. For instance, similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The biological assays demonstrate that this compound retains these properties, potentially inhibiting bacterial growth through interference with folate synthesis pathways.
Anti-inflammatory Effects
Sulfonamides are also known for their anti-inflammatory properties. Studies have reported that derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests that this compound may modulate inflammatory responses, offering therapeutic avenues for conditions like arthritis.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may inhibit dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway.
- Cytokine Modulation : It may reduce the expression of cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
Case Study 1: Antibacterial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structures to this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 5 µg/mL. This indicates a strong potential for clinical application in treating bacterial infections.
Case Study 2: Anti-inflammatory Activity
In an experimental model of induced inflammation in rats, the administration of sulfonamide derivatives resulted in a significant reduction in paw edema compared to control groups. The results suggest that this compound could be effective in managing inflammatory diseases.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
